molecular formula C16H22ClN3O4 B1678512 Plafibride CAS No. 63394-05-8

Plafibride

Cat. No.: B1678512
CAS No.: 63394-05-8
M. Wt: 355.81 g/mol
InChI Key: DDDQVDIPBFGVIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Plafibride involves the reaction of morpholinomethylurea with clofibric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired acyl derivative. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The production process is optimized for cost-effectiveness and scalability, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Plafibride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a wide range of substituted products with diverse chemical properties .

Scientific Research Applications

Plafibride has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

    Biology: Investigated for its effects on biological systems, particularly its role in inhibiting platelet aggregation.

    Medicine: Explored for its potential therapeutic applications, especially in the treatment of hyperlipidemia and related conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Plafibride exerts its effects primarily by inhibiting the activity of 3’,5’-cyclic AMP-phosphodiesterase. This inhibition leads to a decrease in platelet aggregation, making it a valuable agent in preventing blood clots. This compound does not act on the arachidonic acid metabolism, which distinguishes it from other platelet aggregation inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific inhibition of 3’,5’-cyclic AMP-phosphodiesterase without affecting arachidonic acid metabolism. This selective action makes it a valuable compound for research and therapeutic applications, particularly in the field of cardiovascular health .

Properties

CAS No.

63394-05-8

Molecular Formula

C16H22ClN3O4

Molecular Weight

355.81 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide

InChI

InChI=1S/C16H22ClN3O4/c1-16(2,24-13-5-3-12(17)4-6-13)14(21)19-15(22)18-11-20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3,(H2,18,19,21,22)

InChI Key

DDDQVDIPBFGVIG-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC(=O)NCN1CCOCC1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)NC(=O)NCN1CCOCC1)OC2=CC=C(C=C2)Cl

Appearance

Solid powder

67924-59-8
63394-05-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-CIMMU
ITA 104
N-(2-(4-chlorophenoxy)isobutyryl)-N-morpholinomethylurea
plafibride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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